molecular formula C5H5F3IN3O2S B2482162 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide CAS No. 1946817-69-1

3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

Cat. No.: B2482162
CAS No.: 1946817-69-1
M. Wt: 355.07
InChI Key: HXOHMUDPABKIRG-UHFFFAOYSA-N
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Description

3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide: is a chemical compound characterized by the presence of an iodine atom, a trifluoroethyl group, and a pyrazole ring with a sulfonamide group. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide typically involves the reaction of 3-iodo-1-(2,2,2-trifluoroethyl)pyrazole with sulfonamide under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and the sulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is unique due to the combination of its trifluoroethyl group, iodine atom, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

3-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3IN3O2S/c6-5(7,8)2-12-1-3(4(9)11-12)15(10,13)14/h1H,2H2,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOHMUDPABKIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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